

An In-depth Technical Guide to Fluorescent Brightener 24 (Tinopal CBS-X)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluorescent brightener 24

Cat. No.: B1674187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 24 (FB 24), commercially known as Tinopal CBS-X or identified by the Colour Index (C.I.) name Fluorescent Brightener 351, is a prominent member of the distyryl-biphenyl class of optical brightening agents (OBAs).^[1] These compounds function by absorbing light in the ultraviolet and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emitting it as blue light (typically 420-470 nm) through fluorescence.^{[2][3]} This process of light conversion masks the inherent yellow cast of many materials, resulting in a whiter and brighter appearance.^[4] While extensively used in the textile, detergent, paper, and plastics industries, its unique photophysical properties are also of interest in various research and development applications. This guide provides a comprehensive overview of its chemical structure, properties, and relevant technical information.

Chemical Structure and Properties

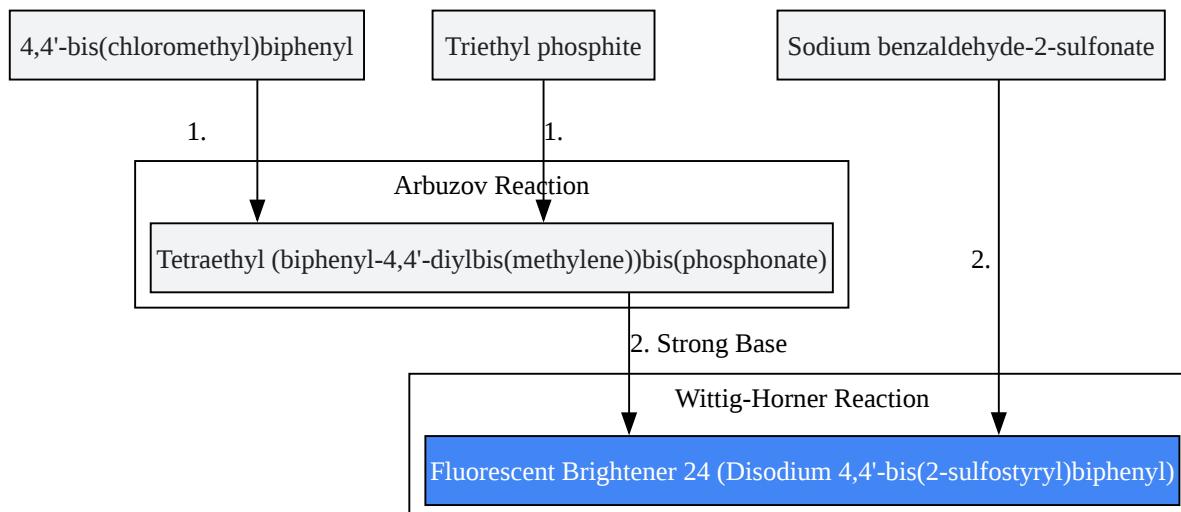
Fluorescent Brightener 24 is a complex aromatic compound characterized by a central biphenyl core connected to two stilbene moieties, each substituted with sulfonic acid groups. The presence of these sulfonate groups imparts significant water solubility.

Physicochemical Properties

A summary of the key physicochemical properties of **Fluorescent Brightener 24** is presented in the table below.

Property	Value	References
Chemical Name	Disodium 4,4'-bis(2-sulfostyryl)biphenyl	[2]
Synonyms	Tinopal CBS-X, C.I. Fluorescent Brightener 351	[5]
CAS Number	27344-41-8	[5]
Molecular Formula	$C_{28}H_{20}Na_2O_6S_2$	[6]
Molecular Weight	562.56 g/mol	[7]
Appearance	Light yellow to greenish crystalline powder or granules	[8]
Melting Point	>300 °C (decomposes)	[9]
Solubility	Highly soluble in water	[8]
Stability	Stable in the presence of bleaching agents (hypochlorite, peroxide), acids, and alkalis	[10]

Spectral Properties


The optical brightening effect of **Fluorescent Brightener 24** is dictated by its absorption and emission characteristics in the UV-Visible range.

Spectral Property	Wavelength (nm)	References
Maximum UV Absorption (λ_{max})	348 - 350	[5]
Fluorescence Emission (λ_{em})	~430 - 435	[11]

Synthesis and Manufacturing

A detailed, step-by-step laboratory synthesis protocol for **Fluorescent Brightener 24** is not readily available in the public domain. However, the industrial manufacturing process generally involves a Wittig-Horner reaction. A plausible synthetic pathway is outlined below.

The general synthesis involves the reaction of a phosphonate derivative of 4,4'-bis(chloromethyl)biphenyl with a sulfonated benzaldehyde derivative.

[Click to download full resolution via product page](#)

Generalized Synthetic Pathway for **Fluorescent Brightener 24**

Experimental Protocols

Analysis by High-Performance Liquid Chromatography (HPLC)

Detailed analytical methods for the detection and quantification of **Fluorescent Brightener 24** have been developed, particularly for quality control and environmental monitoring. Below is a summarized protocol based on available literature.

Objective: To separate and quantify **Fluorescent Brightener 24** in a sample matrix.

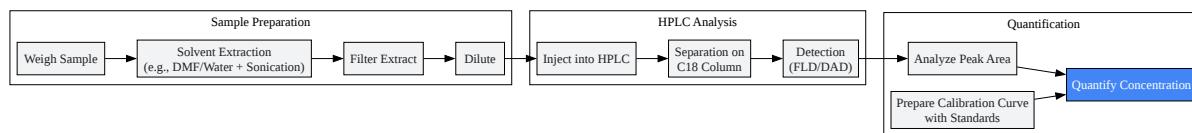
Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system
- Fluorescence (FLD) and/or Diode Array (DAD) Detector
- C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or similar)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium acetate or other suitable buffer
- **Fluorescent Brightener 24** standard

Sample Preparation (General Procedure for Textiles/Paper):


- Accurately weigh a known amount of the sample material.
- Extract the brightener using a suitable solvent, such as a mixture of N,N-dimethylformamide and water, often with the aid of ultrasonication.
- Filter the extract to remove particulate matter.
- Dilute the filtered extract as necessary to fall within the calibration range of the instrument.

Chromatographic Conditions (Example):

- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
- Flow Rate: Typically 0.5 - 1.5 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

- Detection:
 - FLD: Excitation at ~350 nm, Emission at ~430 nm.[11]
 - DAD: Monitoring the absorbance spectrum, with a maximum around 350 nm.

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

[Click to download full resolution via product page](#)

Workflow for HPLC Analysis of **Fluorescent Brightener 24**

Applications in Research

While the primary applications of **Fluorescent Brightener 24** are industrial, its strong fluorescence and affinity for cellulosic and other materials open up avenues for research applications:

- Tracer Studies: Due to its high water solubility and fluorescence, it can be used as a tracer in hydrological studies or to detect wastewater contamination.
- Probing Biomaterial Interactions: Its interaction with biological macromolecules, particularly polysaccharides like cellulose, can be studied to understand surface binding phenomena.
- Development of Analytical Methods: It serves as a model compound for the development and validation of new analytical techniques for detecting fluorescent compounds in various environmental and biological matrices.[1]

Safety and Environmental Considerations

Fluorescent Brightener 24 is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling, including the use of personal protective equipment to avoid skin and eye contact. Environmentally, while it is designed to be stable, it can undergo photodegradation in the presence of light. Its presence in waterways is often monitored as an indicator of anthropogenic inputs.

Conclusion

Fluorescent Brightener 24 is a well-established and highly effective optical brightening agent with a defined chemical structure and a distinct set of physicochemical and spectral properties. Its primary utility lies in industrial applications where enhancing whiteness and brightness is desired. For the research community, its strong fluorescence and well-characterized nature make it a useful tool for a variety of studies, from environmental tracing to the development of analytical methodologies. This guide provides a foundational understanding of this compound for professionals in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TINOPAL CBS-X [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. OPTICAL BRIGHTENER CBS-X - Ataman Kimya [atamanchemicals.com]
- 5. Disodium 4,4'-bis(2-sulfostyryl)biphenyl | SIELC Technologies [sielc.com]
- 6. 4,4'-Bis(2-sulfostyryl)biphenyl disodium | Biochemical Assay Reagent | MedChemExpress [medchemexpress.eu]
- 7. biakhim.com.ua [biakhim.com.ua]

- 8. assets-global.website-files.com [assets-global.website-files.com]
- 9. fda.gov [fda.gov]
- 10. agilent.com [agilent.com]
- 11. newclothmarketonline.com [newclothmarketonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fluorescent Brightener 24 (Tinopal CBS-X)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674187#fluorescent-brightener-24-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1674187#fluorescent-brightener-24-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com